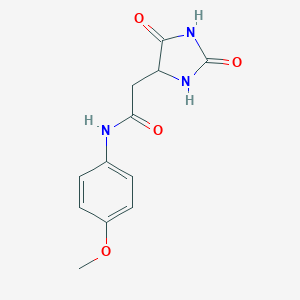
2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide, also known as MI-2, is a small molecule inhibitor that has been extensively studied for its potential use in cancer research. It was first synthesized in 2010 by researchers at the University of Michigan, and since then, it has been the subject of numerous scientific studies.
Mechanism of Action
The mechanism of action of 2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide involves its ability to bind to and inhibit the activity of MALT1. This protein is involved in the activation of the NF-kB signaling pathway, which is known to promote the growth and survival of cancer cells. By inhibiting MALT1, 2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide can block this pathway and induce apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects
2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, it has been shown to have anti-inflammatory effects and to be effective against certain types of bacterial infections. It has also been shown to have low toxicity in animal studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide is its specificity for MALT1. This makes it a useful tool for studying the role of this protein in cancer and other diseases. However, one limitation of 2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide is its relatively low potency, which can make it difficult to use in certain experiments.
Future Directions
There are a number of potential future directions for research on 2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide. One area of interest is the development of more potent analogs of the compound. Another area of interest is the study of 2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is potential for the use of 2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide in the treatment of other diseases, such as autoimmune disorders and inflammatory bowel disease.
Synthesis Methods
The synthesis of 2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide involves a multi-step process, starting with the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2,5-dioxoimidazolidine to form the desired product, 2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide.
Scientific Research Applications
2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide has been primarily studied for its potential as a cancer therapy. It has been shown to inhibit the activity of MALT1, a protein that is involved in the progression of certain types of cancer. In particular, 2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide has been shown to be effective against diffuse large B-cell lymphoma, a type of blood cancer.
properties
Product Name |
2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide |
|---|---|
Molecular Formula |
C12H13N3O4 |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C12H13N3O4/c1-19-8-4-2-7(3-5-8)13-10(16)6-9-11(17)15-12(18)14-9/h2-5,9H,6H2,1H3,(H,13,16)(H2,14,15,17,18) |
InChI Key |
LZRQFUIADQOSIF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=O)N2 |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![butyl 3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B241558.png)
![Ethyl [2-(2-{2-nitrobenzylidene}hydrazino)-1,3-thiazol-4-yl]acetate](/img/structure/B241570.png)
![2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B241571.png)
![Methyl cyano[(4-fluorophenyl)hydrazono]acetate](/img/structure/B241573.png)

![2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole](/img/structure/B241580.png)
![2-({[(2-Nitrophenyl)sulfanyl]amino}methyl)furan](/img/structure/B241587.png)


![methyl 7-methyl-3-oxo-5-phenyl-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B241599.png)

![{[5-(4-chlorophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B241602.png)

![2-{2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethoxy]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241605.png)